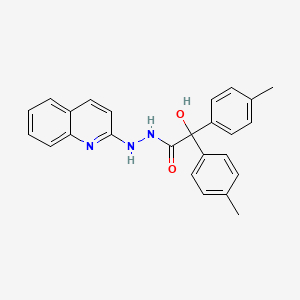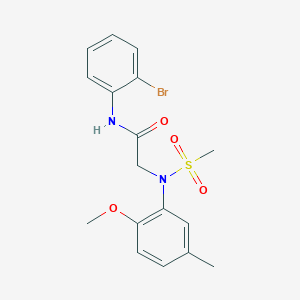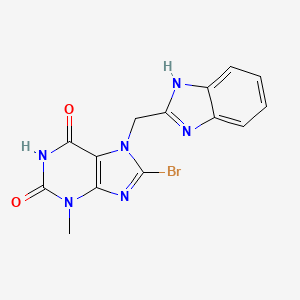
2-hydroxy-2,2-bis(4-methylphenyl)-N'-2-quinolinylacetohydrazide
Descripción general
Descripción
2-hydroxy-2,2-bis(4-methylphenyl)-N'-2-quinolinylacetohydrazide, also known as BMHQA, is a synthetic compound that has attracted the attention of the scientific community due to its potential applications in various fields. The compound belongs to the class of hydrazide derivatives and has been the subject of extensive research in recent years.
Mecanismo De Acción
The mechanism of action of 2-hydroxy-2,2-bis(4-methylphenyl)-N'-2-quinolinylacetohydrazide is not fully understood, but it is believed to involve the inhibition of various enzymes and proteins. The compound has been shown to inhibit the activity of topoisomerase II, an enzyme involved in DNA replication and repair. It has also been found to inhibit the activity of acetylcholinesterase, an enzyme involved in the breakdown of acetylcholine, a neurotransmitter. In addition, this compound has been shown to inhibit the activity of various proteins involved in cell signaling pathways.
Biochemical and Physiological Effects
This compound has been shown to have various biochemical and physiological effects. In vitro studies have shown that the compound induces apoptosis, a process of programmed cell death, in various cancer cell lines. It has also been found to inhibit the growth of various bacteria and fungi. In vivo studies have shown that this compound has neuroprotective effects and can improve cognitive function in animal models of neurodegenerative diseases. The compound has also been shown to have anti-inflammatory and antioxidant activities.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2-hydroxy-2,2-bis(4-methylphenyl)-N'-2-quinolinylacetohydrazide has several advantages for lab experiments. It is a synthetic compound that can be easily synthesized in large quantities with high purity. It has a broad spectrum of activity against various pathogens and has potential applications in various fields. However, the compound has some limitations as well. It is relatively unstable and can degrade over time, which can affect the reproducibility of experiments. In addition, the mechanism of action of this compound is not fully understood, which can limit its potential applications.
Direcciones Futuras
There are several future directions for research on 2-hydroxy-2,2-bis(4-methylphenyl)-N'-2-quinolinylacetohydrazide. One direction is to further investigate the mechanism of action of the compound and its interactions with various enzymes and proteins. Another direction is to explore the potential applications of this compound in the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's. In addition, further research is needed to explore the potential applications of this compound in agriculture and material sciences. Finally, the development of more stable derivatives of this compound with improved activity and selectivity is an area of active research.
Aplicaciones Científicas De Investigación
2-hydroxy-2,2-bis(4-methylphenyl)-N'-2-quinolinylacetohydrazide has been extensively studied for its potential use in various fields such as medicine, agriculture, and material sciences. In medicine, the compound has been shown to exhibit antitumor, antibacterial, antifungal, and antiviral activities. It has also been found to have potential applications in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. In agriculture, this compound has been shown to have pesticidal activity against various pests. In material sciences, the compound has been used as a ligand in the synthesis of metal complexes with potential applications in catalysis.
Propiedades
IUPAC Name |
2-hydroxy-2,2-bis(4-methylphenyl)-N'-quinolin-2-ylacetohydrazide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H23N3O2/c1-17-7-12-20(13-8-17)25(30,21-14-9-18(2)10-15-21)24(29)28-27-23-16-11-19-5-3-4-6-22(19)26-23/h3-16,30H,1-2H3,(H,26,27)(H,28,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YEBLXZQAHSAKQW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(C2=CC=C(C=C2)C)(C(=O)NNC3=NC4=CC=CC=C4C=C3)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H23N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![N~1~-(4-methoxyphenyl)-N~2~-(2-methylphenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B3453428.png)

![N~1~,N~2~-bis(4-methoxyphenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B3453439.png)
![N-(5-chloro-2-methoxyphenyl)-N-[2-(4-morpholinyl)-2-oxoethyl]methanesulfonamide](/img/structure/B3453443.png)

![N-[4-(5-methyl-1,3-benzoxazol-2-yl)phenyl]-3-nitrobenzamide](/img/structure/B3453463.png)
![2-iodo-N-[4-(5-methyl-1,3-benzoxazol-2-yl)phenyl]benzamide](/img/structure/B3453475.png)
![N-{3-[(4-fluorobenzoyl)amino]phenyl}-1-naphthamide](/img/structure/B3453478.png)


![N-(4-bromophenyl)-N'-[2-(4-chlorophenyl)ethyl]urea](/img/structure/B3453518.png)
